5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole
Description
Properties
IUPAC Name |
2-(6-methoxy-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-11-12(18-8-17-11)7-10(9)16-5/h6-7H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKFYZCUVJGKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling as a Core Strategy
The most widely adopted route involves palladium-catalyzed borylation of halogenated 1,3-benzodioxole derivatives. A representative procedure from Ambeed (2020) demonstrates the coupling of 3-bromo-2-methoxy-5-methylpyridine with bis(pinacolato)diboron (B2Pin2) under Pd(dppf)Cl2 catalysis. Key parameters include:
Reaction Conditions
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Catalyst: Pd(dppf)Cl2 (5 mol%)
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Base: Potassium acetate (3 equiv)
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Solvent: Anhydrous DMF at 80°C for 12–18 hrs
The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by transmetallation with B2Pin2. Methoxy and methyl substituents on the benzodioxole core exhibit ortho-directing effects, favoring regioselective borylation at the C6 position.
Solvent and Temperature Optimization
Comparative studies in 1,2-dimethoxyethane (DME) at elevated temperatures (120°C) under microwave irradiation reduce reaction times to 20 minutes while maintaining yields >70%. Aqueous sodium carbonate (2M) proves critical for neutralizing HBr byproducts, preventing catalyst poisoning.
Multi-Step Synthesis from Dichloromethane Derivatives
Three-Step Boron Functionalization
A scalable approach from Université de Montréal (2019) outlines the transformation of dichloromethane into advanced boronate esters:
This route emphasizes the strategic use of Lewis acids to activate dichloromethane for boron insertion, followed by esterification and cross-coupling.
Steric and Electronic Considerations
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety introduces significant steric bulk, necessitating:
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Ligand Design: Bulky phosphines (e.g., SPhos) prevent undesired homo-coupling
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Solvent Polarity: Low-polarity solvents (toluene/hexane) improve crystallinity of intermediates
Alternative Methodologies and Emerging Techniques
Flow Chemistry Approaches
Recent advancements demonstrate continuous-flow borylation using immobilized Pd catalysts:
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Residence Time: 8 minutes at 100°C
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Productivity: 12 g/hr per liter reactor volume
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (CDCl3):
13C NMR:
Chromatographic Purity Standards
Industrial batches (Ambeed, 2020) meet:
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The boronic ester can be reduced to form a borane derivative.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include borane derivatives.
Substitution: Products include biaryl compounds and other carbon-carbon bonded structures.
Scientific Research Applications
Synthetic Chemistry
Reactivity and Functionalization:
The compound serves as a versatile building block in synthetic organic chemistry. Its boron-containing structure allows for various functionalization reactions, including Suzuki-Miyaura cross-coupling reactions which are pivotal in forming carbon-carbon bonds. This application is particularly significant in the synthesis of complex organic molecules and pharmaceuticals.
Table 1: Comparison of Reaction Types Using 5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole
Material Science
Polymer Synthesis:
The compound is utilized in the development of novel copolymers that exhibit enhanced optical and electrochemical properties. These materials are particularly relevant in the creation of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Case Study:
In a study focusing on the synthesis of benzothiadiazole-based copolymers using this compound as a precursor, researchers reported improved charge transport properties and stability under operational conditions. The resulting materials demonstrated significant potential for use in next-generation electronic devices.
Medicinal Chemistry
Pharmaceutical Applications:
The unique structural features of this compound make it an attractive candidate for drug development. Its ability to form stable complexes with various biomolecules facilitates the design of targeted therapeutics.
Example:
Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines. The mechanism involves modulation of specific signaling pathways that are crucial for tumor growth and survival.
Environmental Chemistry
Role in Green Chemistry:
This compound plays a significant role in green chemistry initiatives aimed at reducing waste and improving reaction efficiency. Its use in catalytic processes minimizes by-products and enhances yield.
Impact Assessment:
Studies have shown that employing this compound in various catalytic reactions leads to lower energy consumption and reduced environmental impact compared to traditional methods.
Mechanism of Action
The mechanism of action of 5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole largely depends on its chemical reactivity. The boronic ester moiety allows it to participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds. This reactivity is facilitated by the palladium catalyst, which activates the boronic ester and the halide substrate, enabling the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Reactivity in Suzuki-Miyaura Coupling
- The 1,3-benzodioxole derivative (94838-82-1) exhibits moderate reactivity due to the electron-donating methoxy group, which stabilizes the aromatic ring during coupling .
- In contrast, the benzo[d]isoxazole derivative (837392-66-2) has an electron-deficient core, accelerating cross-coupling with aryl halides but requiring precise reaction conditions .
Fluorene-based bis-boronate compounds (e.g., CAS 196207-58-6) are utilized in organic semiconductors due to extended conjugation and thermal stability .
Stability and Solubility
Biological Activity
5-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a methoxy group and a dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 277.12 g/mol. The presence of the dioxaborolane unit suggests possible interactions with biological targets through boron-mediated mechanisms.
Mechanisms of Biological Activity
Research indicates that compounds containing boron can modulate various biological processes. The following mechanisms have been proposed for the biological activity of this compound:
- Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with oxidoreductase enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in immune response and cancer progression .
- Microtubule Dynamics : Similar compounds have been studied for their ability to disrupt microtubule dynamics. This can lead to effects on cell division and motility, making them potential candidates for cancer therapy .
- Antiviral Activity : Some derivatives of related compounds have demonstrated antiviral properties by inhibiting viral replication processes. This suggests that this compound could also exert similar effects .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds or derivatives:
- Study on IDO Inhibition : A study highlighted the potential of boron-containing compounds in inhibiting IDO activity. Such inhibition can enhance anti-tumor immunity by preventing the degradation of tryptophan into kynurenine . This mechanism is particularly relevant in oncology.
- Microtubule Targeting Agents : Research has shown that compounds targeting microtubules can effectively induce apoptosis in cancer cells. The structural similarities between this compound and known microtubule inhibitors suggest it may share similar biological effects .
Comparative Biological Activity Table
Q & A
Q. Basic
- Storage : Keep in sealed containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Desiccants (e.g., molecular sieves) are recommended .
- Handling : Use gloveboxes or Schlenk lines for air-sensitive steps. Avoid prolonged exposure to humidity (>40% RH) .
Advanced : Monitor degradation via periodic ¹H NMR; hydrolyzed products show loss of pinacol methyl signals .
What strategies optimize Suzuki-Miyaura coupling efficiency with this boronate ester?
Q. Advanced
- Catalyst screening : PdCl₂(dtbpf) improves selectivity for sterically hindered aryl halides .
- Solvent systems : DMF/H₂O (5:1) enhances solubility of polar substrates.
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) with comparable yields .
Q. Troubleshooting Table :
| Issue | Solution | Reference |
|---|---|---|
| Low conversion | Increase Pd loading (5 mol%) | |
| Protodeboronation | Use milder bases (CsF) | |
| Homocoupling byproducts | Degas solvents to remove O₂ |
How does the electronic nature of substituents on the benzodioxole ring influence reactivity?
Advanced
The methoxy group at position 5 is electron-donating, which:
- Activates the boronate for coupling with electron-deficient aryl halides.
- Reduces oxidative stability : Requires antioxidants (e.g., BHT) in long-term storage .
Comparative studies with fluoro or nitro substituents show slower coupling kinetics due to electronic deactivation .
What are the biological research applications of this compound?
Q. Advanced
- Prodrug development : The boronate ester can be hydrolyzed in vivo to release bioactive phenolic compounds .
- PET tracer synthesis : Incorporate ¹⁸F via isotopic exchange for imaging studies .
Caution : Assess cytotoxicity of intermediates using in vitro assays (e.g., MTT on HEK293 cells) before in vivo testing .
How can competing reactivities (e.g., methoxy vs. boronate) be managed in multistep syntheses?
Q. Advanced
- Protecting groups : Temporarily silylate the methoxy group (e.g., TBSCl) before functionalizing the boronate .
- Sequential coupling : Prioritize Suzuki-Miyaura reactions before introducing acid-sensitive groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
